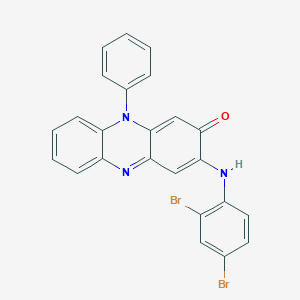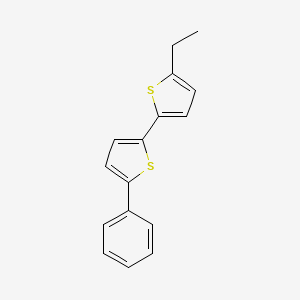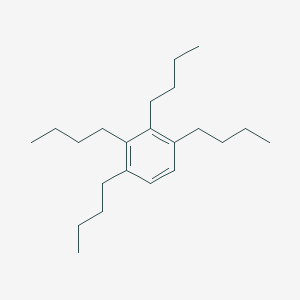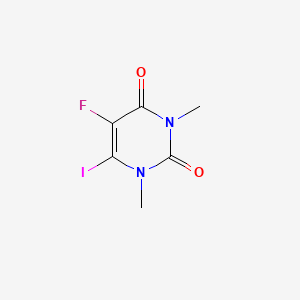
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is a complex organic compound that features a phenazinone core substituted with a 2,4-dibromoanilino group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,4-dibromoaniline, which is then reacted with appropriate phenazinone derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like NH3 or R-SH in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted phenazinones.
Applications De Recherche Scientifique
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism by which 3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one exerts its effects involves interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The pathways involved often include oxidative stress and apoptosis, leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromoaniline: A simpler analog with similar bromine substitutions but lacking the phenazinone core.
10-Phenylphenazin-2(10H)-one: Lacks the 2,4-dibromoanilino group but shares the phenazinone structure.
Uniqueness
3-(2,4-Dibromoanilino)-10-phenylphenazin-2(10H)-one is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the 2,4-dibromoanilino group and the phenazinone core makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
103569-41-1 |
|---|---|
Formule moléculaire |
C24H15Br2N3O |
Poids moléculaire |
521.2 g/mol |
Nom IUPAC |
3-(2,4-dibromoanilino)-10-phenylphenazin-2-one |
InChI |
InChI=1S/C24H15Br2N3O/c25-15-10-11-18(17(26)12-15)27-21-13-20-23(14-24(21)30)29(16-6-2-1-3-7-16)22-9-5-4-8-19(22)28-20/h1-14,27H |
Clé InChI |
GDJOEKYVDPBFJJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C4C2=CC(=O)C(=C4)NC5=C(C=C(C=C5)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-{2-[(2-Methylprop-2-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14320777.png)
![1H-Benzimidazole, 2-[[[4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-](/img/structure/B14320785.png)
![4-{1-[2-(Methylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14320795.png)
![Stannane, tributyl[3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-propynyl]-](/img/structure/B14320797.png)
![1-[(Propan-2-yl)tellanyl]dodecane](/img/structure/B14320802.png)

![4-Ethyl-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14320813.png)
![3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione](/img/structure/B14320816.png)


![2,4,7-Trimethyl-2,3,4,5-tetrahydro-1H-cyclopenta[c]pyridine](/img/structure/B14320839.png)



